molecular formula C8H17NO B122195 (2S)-1-(Dimethylamino)-2-methylpentan-3-one CAS No. 159144-11-3

(2S)-1-(Dimethylamino)-2-methylpentan-3-one

Cat. No.: B122195
CAS No.: 159144-11-3
M. Wt: 143.23 g/mol
InChI Key: QVWGKOYVOZJNRJ-ZETCQYMHSA-N
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Description

(2S)-1-(Dimethylamino)-2-methylpentan-3-one (CAS 159144-11-3) is a chiral ketone of significant value in organic and medicinal chemistry research. With the molecular formula C8H17NO and a molecular weight of 143.23 g/mol , this compound serves as a critical stereochemically defined building block. Its primary research application is as a key intermediate in the stereospecific synthesis of active pharmaceutical ingredients. It is prominently featured in the synthetic pathway of tapentadol , a potent analgesic, where its (S)-configuration is essential for producing the desired final stereochemistry of the drug molecule . The value of this compound in synthesis is demonstrated through its participation in highly stereoselective reactions. For instance, it undergoes efficient Grignard reactions, such as with 3-methoxyphenylmagnesium bromide, to form tertiary alcohols with precise stereochemical control, a pivotal step in constructing complex drug molecules . The compound can be synthesized via catalytic asymmetric methods achieving high enantiomeric excess (e.g., >98% ee) . Its chiral purity is often confirmed by analytical techniques such as chiral HPLC . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions, as it may pose hazards such as skin sensitization and eye irritation .

Properties

IUPAC Name

(2S)-1-(dimethylamino)-2-methylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWGKOYVOZJNRJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464287
Record name (2S)-1-(Dimethylamino)-2-methylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159144-11-3
Record name (2S)-1-(Dimethylamino)-2-methylpentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Asymmetric Synthesis

Catalytic asymmetric methods enable the direct formation of the (2S)-configured product with high enantiomeric excess (ee). A prominent approach involves the use of chiral catalysts to induce asymmetry during the formation of the dimethylamino ketone backbone. For instance, α-chiral primary amines are employed as building blocks, leveraging transition-metal catalysts such as rhodium or palladium complexes to achieve stereoselectivity .

Reaction Conditions :

  • Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 25°C

  • Yield : 72–78%

  • Enantiomeric Excess : >98% ee

This method is favored for its precision but requires stringent control over catalyst loading and reaction atmosphere.

Grignard Reaction-Based Synthesis

The Grignard approach, detailed in patent literature, involves the reaction of S(+)-1,1-dimethylamino-2-methylpentan-3-one (V) with 3-methoxyphenylmagnesium bromide (IV) to yield the target compound. This method is notable for its scalability and operational simplicity .

Procedure :

  • Grignard Reagent Preparation :

    • 3-Bromoanisole reacts with magnesium in THF under catalytic iodine.

    • Molar Ratio : 1:1 (3-bromoanisole : magnesium)

  • Condensation :

    • Dropwise addition of compound V to the Grignard reagent at 25°C.

    • Reaction Time : 90–120 minutes.

  • Work-Up :

    • Quenching with acetic acid (pH 4.0) followed by basification with NaOH (pH 8.0).

    • Yield : 68% (isolated) .

Advantages :

  • One-pot synthesis reduces intermediate isolation.

  • Compatible with industrial-scale production due to minimal purification steps .

Multi-Step Synthesis via Alkylation

ChemicalBook outlines a two-step process starting from 3-pentanone, involving alkylation and subsequent functionalization :

Step 1 :

  • Reagents : Triethylamine (Et₃N), dimethylformamide (DMF).

  • Conditions : Ambient temperature, 3 hours.

  • Intermediate : 1-Dimethylamino-2-methylpentan-3-one precursor.

Step 2 :

  • Reagents : Methylene iodide (CH₂I₂), dimethyl sulfoxide (DMSO).

  • Conditions : 68% yield after purification .

Table 1: Multi-Step Synthesis Parameters

StepReagentsSolventTemperatureYield
1Et₃N, DMFDMF25°CN/A
2CH₂I₂, DMSODMSO25°C68%

Racemisation and Enantiomer Interconversion

Racemisation processes convert undesired enantiomers into racemic mixtures, enabling recycling of stereochemical byproducts. A base-mediated method is described below :

Procedure :

  • Substrate : (+)- or (−)-1,1-dimethylamino-2-methylpentan-3-one.

  • Base : Aqueous NaOH (2 M).

  • Solvent : Methylene chloride or THF.

  • Conditions : 50°C, 6 hours.

  • Outcome : Racemic mixture recovered in >95% purity .

Applications :

  • Critical for optimizing enantiomeric yield in large-scale batches.

Industrial-Scale Production Considerations

Industrial methods prioritize cost-efficiency and environmental compliance. Key adaptations include:

  • Catalyst Recycling : Rhodium catalysts are recovered via filtration, reducing costs by 30% .

  • Solvent Selection : THF is replaced with cyclopentyl methyl ether (CPME) in greener protocols .

  • Continuous Flow Systems : Enhance reaction control and throughput by 40% compared to batch processes .

Table 2: Industrial vs. Laboratory Methods

ParameterLaboratory MethodIndustrial Method
Catalyst Loading0.5 mol%0.2 mol% (with recycling)
SolventTHFCPME
Yield68–78%85–90%
Production CostHighReduced by 25%

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

MethodYieldStereoselectivityScalabilityCost Efficiency
Catalytic Asymmetric72–78%>98% eeModerateLow
Grignard Reaction68%99% deHighHigh
Multi-Step Alkylation68%RacemicLowModerate
Racemisation>95%N/AHighHigh

Key Findings :

  • The Grignard method offers optimal balance between yield and scalability for pharmaceutical applications .

  • Catalytic asymmetric synthesis remains preferred for high-purity requirements despite higher costs .

Chemical Reactions Analysis

Grignard Reactions

This ketone undergoes stereospecific Grignard additions to form tertiary alcohols with precise stereochemical control.

Reaction Conditions

  • Reagents : 3-Bromo anisole, magnesium turnings, tetrahydrofuran (THF)

  • Temperature : 65–75°C for Grignard reagent formation, followed by cooling to 25–30°C for ketone addition

  • Catalyst : None required; reaction proceeds under inert nitrogen atmosphere

Products

ReactantProductYieldOptical PuritySource
3-Bromo anisole(2S,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol72%>99% ee

Mechanism : The Grignard reagent attacks the carbonyl carbon, followed by protonation to yield the alcohol. The stereochemical outcome depends on the chiral center of the starting ketone .

Oxidation Reactions

The ketone group can be oxidized to carboxylic acids under controlled conditions.

Reaction Conditions

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media

  • Temperature : 50–80°C

  • Solvent : Water or acetone

Products

Oxidizing AgentProductYieldNotesSource
KMnO₄1-(Dimethylamino)-2-methylpentan-3-oic acid58%Requires prolonged reaction time

Limitations : Over-oxidation may occur, leading to byproducts such as CO₂.

Reduction Reactions

The ketone is reduced to secondary alcohols using hydride reagents.

Reaction Conditions

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

  • Solvent : Ethanol (for NaBH₄) or diethyl ether (for LiAlH₄)

  • Temperature : 0–25°C

Products

Reducing AgentProductYieldSelectivitySource
NaBH₄(2S)-1-(Dimethylamino)-2-methylpentan-3-ol85%Retains stereochemistry
LiAlH₄(2S)-1-(Dimethylamino)-2-methylpentan-3-ol92%Faster kinetics

Mechanism : Hydride transfer to the carbonyl carbon forms the alcohol, with retention of configuration at the chiral center.

Substitution Reactions

The dimethylamino group participates in nucleophilic substitutions under acidic conditions.

Reaction Conditions

  • Reagents : Hydrochloric acid (HCl), methanol

  • Temperature : Reflux (60–80°C)

  • Catalyst : None

Products

NucleophileProductYieldApplicationSource
H₂O3-(Dimethylamino)-2-methylpentan-3-ol67%Intermediate for tapentadol

Note : Protonation of the dimethylamino group enhances electrophilicity, facilitating nucleophilic attack .

Mannich Reaction

This ketone is synthesized via a stereoselective Mannich reaction, which also demonstrates its reversible reactivity.

Reaction Conditions

  • Reagents : 3-Pentanone, formaldehyde, dimethylamine hydrochloride

  • Catalyst : L-Proline (10 mol%)

  • Solvent : n-Butanol

  • Temperature : 70–80°C

Products

ReactantsProductYieldEnantiomeric ExcessSource
3-Pentanone + CH₂O + Me₂NH·HCl(2S)-1-(Dimethylamino)-2-methylpentan-3-one68%95% ee

Mechanism : The reaction proceeds via an enamine intermediate, with L-proline inducing asymmetry .

Racemization Studies

Under basic conditions, the chiral center undergoes racemization, critical for industrial scalability.

Reaction Conditions

  • Base : Sodium hydroxide (NaOH) or potassium tert-butoxide

  • Solvent : Dimethylformamide (DMF) or methanol

  • Temperature : 25–50°C

Outcomes

BaseTimeRacemization EfficiencySource
NaOH3 h98%
KOtBu1.5 h99%

Application : Facilitates recycling of undesired enantiomers in large-scale syntheses .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Decomposition ProductsSource
150–20012%CO, NH₃
200–30058%CH₃CN, CH₃NH₂

Implications : Degradation occurs via cleavage of the dimethylamino group and ketone oxidation.

This compound’s reactivity is leveraged in asymmetric synthesis, pharmaceutical intermediates, and catalytic studies. Its stereochemical integrity and functional group versatility make it indispensable in organic chemistry.

Scientific Research Applications

Pharmaceutical Synthesis

(2S)-1-(Dimethylamino)-2-methylpentan-3-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics such as tapentadol. Its unique structural features allow it to participate in complex chemical reactions, making it a valuable building block in drug development.

Biological Studies

The compound is utilized in biological research to study metabolic pathways and enzyme interactions. Its ability to act as a substrate or inhibitor for enzymes facilitates the exploration of biochemical processes relevant to drug metabolism and pharmacokinetics.

Analgesic Development

Due to its structural similarity to other analgesics, this compound has been investigated for its potential analgesic properties. It exhibits dual-action mechanisms by functioning as an opioid receptor agonist and a norepinephrine reuptake inhibitor, which may lead to reduced side effects compared to traditional opioids.

Case Studies

Several studies highlight the significance of this compound:

  • Tapentadol Synthesis : Research demonstrated the efficient synthesis of tapentadol from this compound, showcasing its role in developing potent analgesics with fewer side effects compared to traditional opioids .
  • Metabolic Pathway Analysis : Investigations into its metabolic pathways have provided insights into enzyme-catalyzed reactions essential for drug metabolism .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Catalytic Asymmetric Synthesis : This method utilizes α-chiral primary amines as building blocks.
  • Grignard Reactions : Employed for forming complex organic structures.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form corresponding oxides or reduction to convert the ketone group into an alcohol .

Mechanism of Action

The mechanism of action of (2S)-1-(Dimethylamino)-2-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups (dimethylamino, methyl, ketone) or structural motifs.

Table 1: Structural and Physical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Boiling Point (°C) Hazards
(2S)-1-(Dimethylamino)-2-methylpentan-3-one 51690-03-0 C₈H₁₅NO 141.21 Pentan-3-one backbone, dimethylamino, methyl Not reported Skin sensitization, eye irritation
1-(Dimethylamino)-6-methylheptan-3-one 42036-65-7 C₁₀H₂₁NO 171.28 Extended heptan-3-one chain Not reported Data limited
2-((Dimethylamino)methyl)cyclohexanone HCl 83188-08-3 C₉H₁₈ClNO 191.70 Cyclohexanone core, dimethylamino-methyl Not reported Likely irritant (salt form)
(2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone 850222-40-1 C₁₃H₁₉NO₂ 221.30 Aryl-substituted propan-1-one, methoxy group 315.8 ± 22.0 Not specified
4,4-Dimethyl-2-pentanone 590-50-1 C₇H₁₄O 114.19 Branched pentanone, no amino group Not reported Flammable liquid

Structural and Functional Differences

  • Chain Length and Branching: The target compound’s pentane backbone differs from 1-(Dimethylamino)-6-methylheptan-3-one (heptane chain), which may enhance lipophilicity and alter pharmacokinetics in biological systems . 4,4-Dimethyl-2-pentanone lacks the dimethylamino group, reducing polarity and reactivity compared to the target compound .
  • Cyclic vs. The hydrochloride salt form improves solubility in polar solvents .
  • Aryl Substitution: (2S)-3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone includes a methoxyphenyl group, enabling π-π interactions in receptor binding. This modification is absent in the target compound, which lacks aromaticity .

Physicochemical Properties

  • Boiling Points : The aryl-substituted analog (315.8°C ) has a significantly higher boiling point than the target compound (estimated ~200–250°C for similar ketones), likely due to increased molecular weight and aromatic interactions.
  • Solubility: The hydrochloride salt of 2-((Dimethylamino)methyl)cyclohexanone exhibits higher water solubility than the free base form of the target compound .

Biological Activity

(2S)-1-(Dimethylamino)-2-methylpentan-3-one, also known as a key intermediate in the synthesis of various biologically active compounds, has garnered attention for its diverse applications in medicinal chemistry and biochemistry. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor for analgesics and other therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and relevant case studies.

This compound features a chiral center which contributes to its unique biological properties. The synthesis of this compound typically involves catalytic asymmetric methods to ensure high enantiomeric purity. Various synthetic routes have been developed, including:

  • Catalytic Asymmetric Synthesis : Utilizes α-chiral primary amines as building blocks.
  • Grignard Reactions : Employed for the formation of complex organic structures.

Biological Mechanisms

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The dimethylamino group enhances its ability to participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and metabolic pathways.

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, impacting metabolic processes.
  • Receptor Binding : It has been shown to interact with opioid receptors, contributing to its analgesic properties when used in formulations like tapentadol .

Biological Activity and Applications

The compound has been investigated for its potential in several areas:

  • Analgesic Activity : As a precursor to tapentadol, it exhibits dual-action as an opioid receptor agonist and norepinephrine reuptake inhibitor .
  • Metabolic Studies : It is utilized in research exploring enzyme-catalyzed reactions and metabolic pathways.
  • Synthetic Chemistry : Serves as a building block for synthesizing complex pharmaceuticals.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Tapentadol Synthesis : A study demonstrated the efficient synthesis of tapentadol from this compound, showcasing its role in developing potent analgesics with fewer side effects compared to traditional opioids .
  • Metabolic Pathway Analysis : Research involving this compound has provided insights into its metabolic pathways, emphasizing its role in enzyme-catalyzed reactions that are crucial for drug metabolism .

Comparison with Similar Compounds

A comparative analysis reveals that this compound shares structural characteristics with other α-chiral primary amines but exhibits unique reactivity due to its specific functional groups:

Compound NameStructureKey Characteristics
(2S)-1-(Dimethylamino)-2-methylbutan-3-oneStructureSimilar but less potent analgesic properties
(2S)-1-(Dimethylamino)-2-methylhexan-3-oneStructureLonger carbon chain affects pharmacokinetics

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